molecular formula C20H25NO4 B342013 pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B342013
M. Wt: 343.4 g/mol
InChI Key: VGNHEXMAHUPZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a chemical compound with the molecular formula C20H25NO4 It is known for its unique structure, which includes a cyclohexyl group and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the reaction of cyclohexylamine with phthalic anhydride to form the intermediate 2-cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid. This intermediate is then esterified with pentanol under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxoisoindoline moiety to a dihydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound’s dioxoisoindoline moiety can interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: Unique due to its specific ester and cyclohexyl groups.

    Cyclohexyl 2-cyclohexyl-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a different ester group.

    Methyl 2-cyclohexyl-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a methyl ester group.

Uniqueness

This compound stands out due to its pentyl ester group, which can influence its solubility, reactivity, and biological activity. This unique feature makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

pentyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C20H25NO4/c1-2-3-7-12-25-20(24)14-10-11-16-17(13-14)19(23)21(18(16)22)15-8-5-4-6-9-15/h10-11,13,15H,2-9,12H2,1H3

InChI Key

VGNHEXMAHUPZCJ-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3

Canonical SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3

Origin of Product

United States

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